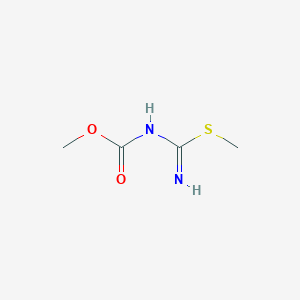
methyl N-(amino-methylsulfanyl-methylidene)carbamate
货号 B8338499
分子量: 148.19 g/mol
InChI 键: MMBDAJMDNVQFDV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US04026936
Procedure details


5 ml. of water and 1.9 ml. of dimethyl sulfate were added to 1.52 g. of thiourea (20 mmol). The mixture was stirred for about 3 mins. (until the initial heat evolution had subsided). The clear solution was then heated on a steam bath for 1 hour with stirring. The solution was cooled to about 20° C. and surrounded by a water bath (18° -22° C.). Freshly distilled methyl chloroformate (3.1 ml., 40 mmol) was added all at once followed by dropwise addition of 25 ml. of 10% aqueous sodium hydroxide over a period of 30 mins. The resulting product was isolated by extraction with methylene chloride and concentrated in vacuo to give an oily yellow solid which crystallized from ether as white prisms, mp. 97° -100° C.






Identifiers


|
REACTION_CXSMILES
|
S(OC)(O[CH3:5])(=O)=O.[NH2:8][C:9]([NH2:11])=[S:10].Cl[C:13]([O:15][CH3:16])=[O:14].[OH-].[Na+]>C(Cl)Cl.O>[CH3:16][O:15][C:13]([NH:8][C:9](=[NH:11])[S:10][CH3:5])=[O:14] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OC)OC
|
Step Two
|
Name
|
|
|
Quantity
|
20 mmol
|
|
Type
|
reactant
|
|
Smiles
|
NC(=S)N
|
Step Three
|
Name
|
|
|
Quantity
|
3.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for about 3 mins
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
(until the initial heat evolution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The clear solution was then heated on a steam bath for 1 hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
surrounded by a water bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(18° -22° C.)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
all at once followed by dropwise addition of 25 ml
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oily yellow solid which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized from ether as white prisms, mp. 97° -100° C.
|
Outcomes


Product
Details
Reaction Time |
3 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(=O)NC(SC)=N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
